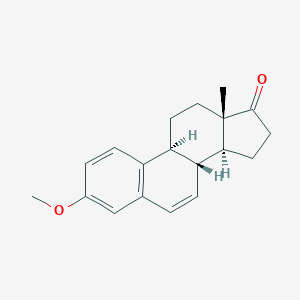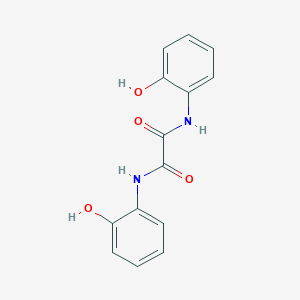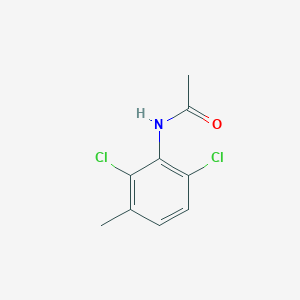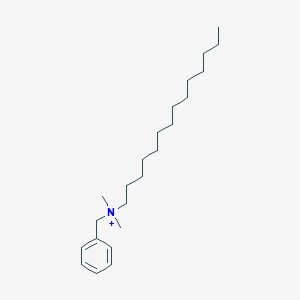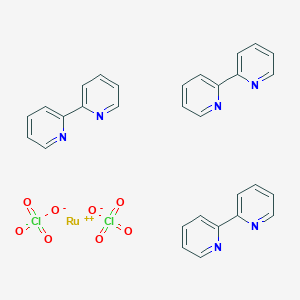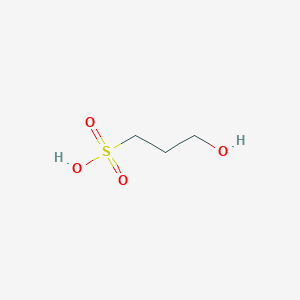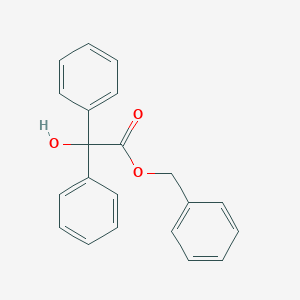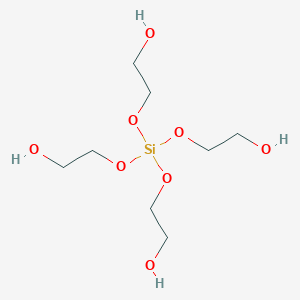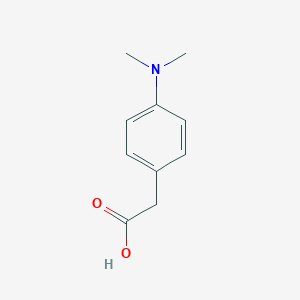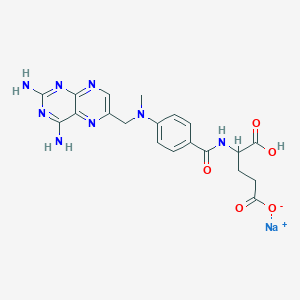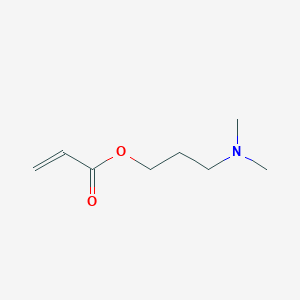![molecular formula C18H25NO3 B097977 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol CAS No. 19314-96-6](/img/structure/B97977.png)
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol, also known as carvedilol, is a non-selective beta-blocker used in the treatment of hypertension and congestive heart failure. Carvedilol is a racemic mixture of two enantiomers, R-carvedilol and S-carvedilol. The drug has been extensively studied for its mechanism of action and its effects on the cardiovascular system.
Mechanism Of Action
Carvedilol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking properties. Carvedilol reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure.
Biochemical And Physiological Effects
Carvedilol has several biochemical and physiological effects on the cardiovascular system. It reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure. Carvedilol has been shown to improve left ventricular function and reduce mortality in patients with heart failure.
Advantages And Limitations For Lab Experiments
Carvedilol has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on the cardiovascular system. Carvedilol is also readily available and relatively inexpensive. However, there are limitations to using 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Carvedilol is also a non-selective beta-blocker, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol. One area of interest is its effects on the immune system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Another area of interest is its effects on the central nervous system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have neuroprotective properties and could be a potential treatment for neurodegenerative diseases. Finally, there is interest in developing more selective beta-blockers that target specific beta-adrenergic receptors, which could reduce the side effects associated with non-selective beta-blockers like 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Synthesis Methods
The synthesis of 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol involves several steps. The first step is the preparation of 4-methoxy-2-methyl-1-naphthol, which is then converted to the corresponding mesylate. The mesylate is then reacted with isopropylamine to form the isopropylamino derivative. The final step involves the reaction of the isopropylamino derivative with 3-bromo-1-(4-hydroxyphenyl)propan-1-one to form 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic effects on the cardiovascular system. It has been shown to reduce blood pressure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
properties
CAS RN |
19314-96-6 |
|---|---|
Product Name |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol |
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H25NO3/c1-12(2)19-10-14(20)11-22-18-13(3)9-17(21-4)15-7-5-6-8-16(15)18/h5-9,12,14,19-20H,10-11H2,1-4H3 |
InChI Key |
ZLEHZEVLVGLTIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
synonyms |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphtyl)oxy]-2-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



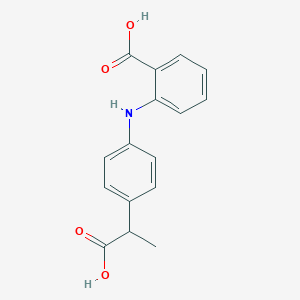
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
